Ferrioxamine G Uniquely Penetrates Intact Mammalian Mitochondria: Direct Comparison with Ferrioxamine B
In a comparative study examining the permeability of mitochondrial membranes to various iron complexes, ferrioxamine G was the only iron-siderophore complex tested that readily penetrated intact mitochondria. The iron of this complex was subsequently reduced when mitochondria were supplied with respiratory substrates (succinate or NADH-linked substrates), and this reduction was insensitive to rotenone or antimycin A, indicating a direct reduction pathway independent of the classical respiratory chain [1]. By contrast, ferrioxamine B (the iron-complexed form of clinically used DFO-B) could be reduced only by sonicated (disrupted) mitochondrial particles, demonstrating that the intact inner mitochondrial membrane constitutes a permeability barrier to ferrioxamine B but not to ferrioxamine G [1]. The rate of ferrioxamine B reduction by sonicated mitochondria was quantifiable only via a dual-wavelength spectrophotometric assay requiring membrane disruption [1].
| Evidence Dimension | Mitochondrial membrane permeability to ferrioxamine complexes |
|---|---|
| Target Compound Data | Ferrioxamine G: Readily penetrates intact mitochondria; iron reduced by respiratory substrates without membrane disruption |
| Comparator Or Baseline | Ferrioxamine B: No detectable iron reduction by intact mitochondria; reduction observed only after sonication (membrane disruption) |
| Quantified Difference | Qualitative binary difference: permeable (G) vs. impermeable (B) across intact mitochondrial inner membrane |
| Conditions | Isolated mammalian mitochondria (sonicated vs. intact); succinate or NADH as reducing substrates; reduction insensitive to rotenone and antimycin A; Biochemical Journal, 1972 |
Why This Matters
For researchers studying mitochondrial iron import or heme biosynthesis pathways, DFO-G provides a membrane-permeable iron-delivery tool that DFO-B cannot functionally replace without artificial membrane disruption, making compound identity critical for experimental design.
- [1] Barnes, R., & Jones, O. T. G. (1972). The utilization of iron and its complexes by mammalian mitochondria. Biochemical Journal, 128(5), 1043–1055. DOI: 10.1042/bj1281043 View Source
